ARSENOCHOLINE BROMIDE

Analytical Chemistry Speciation Analysis NMR Spectroscopy

Accurate arsenic speciation requires verified standards. Substituting choline or arsenobetaine introduces analytical errors due to distinct NMR and chromatographic retention times. - **Certified Reference Material:** Component of NIST SRM 2669; validated for HPLC-ICP-MS / LC-ESI-MS method development. - **Low Toxicity Control:** High oral LD₅₀ (6.5 g/kg) enables safe differentiation from inorganic arsenic species in toxicology assays. - **Stable Supply:** Hygroscopic crystalline solid; requires sealed, light-protected storage. Available for research use.

Molecular Formula C5H14AsBrO
Molecular Weight 244.99 g/mol
CAS No. 71802-31-8
Cat. No. B144419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARSENOCHOLINE BROMIDE
CAS71802-31-8
Synonyms(2-Hydroxyethyl)trimethylarsonium Bromide; 
Molecular FormulaC5H14AsBrO
Molecular Weight244.99 g/mol
Structural Identifiers
SMILESC[As+](C)(C)CCO.[Br-]
InChIInChI=1S/C5H14AsO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1
InChIKeyROAOPYVPUIYJGC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arsenocholine Bromide: Organoarsenic Standard and Probe


Arsenocholine bromide (CAS 71802-31-8), chemically defined as (2-hydroxyethyl)trimethylarsonium bromide (C₅H₁₄AsBrO, MW 244.99), is a synthetic organoarsenic compound that serves as the direct arsenic analog of the essential nutrient choline [1]. It is an established standard in arsenic speciation analysis—specifically quantified as one of seven species in NIST SRM 2669 (frozen human urine) —and functions as an alternative substrate for choline acetyltransferase, enabling its acetylation to the cholinergic ligand acetylarsenocholine [2]. The compound is characterized as a hygroscopic, off-white crystalline solid (melting point ~219–242°C) with slight solubility in water and DMSO, requiring storage in sealed containers protected from oxidizers and light .

Why Generic Substitutes Fail for Arsenocholine Bromide


Substituting choline chloride or arsenobetaine for arsenocholine bromide introduces critical analytical and functional errors. Unlike choline, arsenocholine possesses a distinct NMR spectral signature—its ¹H and ¹³C chemical shifts are sufficiently different from its nitrogen analog to enable unambiguous identification in complex mixtures [1]. Furthermore, while arsenobetaine (the downstream metabolite) is stable under standard conditions, arsenocholine is the required precursor for studying the enzymatic oxidation to arsenobetaine, a biotransformation that defines its unique metabolic and ecotoxicological role [2]. Crucially, the hygroscopic nature of arsenocholine bromide demands specific handling and storage protocols (sealed containers, protection from moisture) that differ from the non-hygroscopic choline salts, directly impacting experimental reproducibility and long-term stock stability .

Arsenocholine Bromide: Comparative Evidence Guide


NMR Chemical Shift Separation from Choline Analogs

Arsenocholine bromide exhibits distinct ¹H and ¹³C NMR chemical shifts compared to its nitrogen analog, choline chloride. This spectral separation is sufficient to differentiate and identify arsenocholine in mixtures containing both arsenic and nitrogen compounds, a critical requirement for verifying the purity of synthetic products and for tracking this specific species in environmental or biological matrices without interference from the more abundant choline [1].

Analytical Chemistry Speciation Analysis NMR Spectroscopy

Hydrolysis Resistance vs Phosphorylated Derivatives

Arsenocholine bromide demonstrates high chemical stability under harsh conditions where related phosphorylated arsenic compounds undergo rapid degradation. Specifically, it remains chemically unaltered after boiling in 2M HCl, 2M NaOH, or even 40% NaOH. In contrast, its phosphorylated derivative, phosphorylarsenocholine, is hydrolyzed rapidly by base and slowly by acid to release arsenocholine [1]. This stability profile is essential for selecting a robust precursor or standard that will not degrade during synthetic procedures or sample preparation steps involving extreme pH.

Chemical Stability Synthetic Chemistry Hydrolysis Resistance

LicB Affinity vs Choline and Acetylcholine

The secondary active transporter LicB from the human pathogen S. pneumoniae exhibits promiscuous transport behavior, accepting choline, arsenocholine, and acetylcholine as substrates. Quantitative analysis using solid supported membrane (SSM) electrophysiology revealed distinct half-maximal effective concentrations (EC₅₀), with arsenocholine (170 ± 9 µM) showing an intermediate affinity between choline (47 ± 15 µM) and acetylcholine (740 ± 84 µM) [1]. This kinetic discrimination is crucial for studies investigating substrate specificity, competitive inhibition, and the role of arsenocholine in microbial physiology.

Membrane Transport Microbiology Streptococcus pneumoniae Electrophysiology

Low Acute and Developmental Toxicity vs Inorganic Arsenic

Arsenocholine bromide exhibits a markedly different toxicity profile compared to inorganic arsenic species. In mice, the oral LD₅₀ for arsenocholine is 6.5 g/kg, which is over 400-fold higher than the reported oral LD₅₀ of 15 mg/kg for the highly toxic inorganic arsenite (As(III)) [1][2]. Furthermore, in an ex vivo rat whole-embryo culture model, arsenocholine showed no evidence of embryotoxicity or embryolethality at a concentration of 20 µg As/mL, a concentration at which inorganic arsenic species are known to induce severe developmental toxicity [3].

Toxicology In Vivo Studies Embryotoxicity LD50

NIST SRM 2669 Certified Speciation Standard

Arsenocholine bromide is one of seven arsenic species quantified in the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 2669 (Arsenic Species in Frozen Human Urine). It is certified alongside arsenite (As(III)), arsenate (As(V)), monomethylarsonate (MMA), dimethylarsinate (DMA), arsenobetaine (AB), and trimethylarsine oxide (TMAO) [1]. This official metrological status directly supports its procurement as a high-quality reference standard for calibrating and validating analytical methods (e.g., HPLC-ICP-MS) used in clinical and environmental arsenic speciation, a role that cannot be fulfilled by non-certified organoarsenicals.

Analytical Standardization Metrology Clinical Chemistry Speciation

Applications of Arsenocholine Bromide


Clinical and Environmental Arsenic Speciation Analysis

As a certified component of NIST SRM 2669 [1], arsenocholine bromide is an indispensable primary standard for developing and validating HPLC-ICP-MS or LC-ESI-MS methods aimed at quantifying arsenocholine in human urine or environmental water samples. Its distinct NMR and chromatographic retention time, compared to choline [2], ensure accurate peak assignment in complex matrices, making it a critical reference material for laboratories performing human biomonitoring studies or assessing dietary arsenic exposure.

Microbial Physiology and Pathogenesis Research

Researchers investigating choline transport and metabolism in pathogens like S. pneumoniae require arsenocholine bromide for competitive uptake studies. Its intermediate transport affinity (EC₅₀ = 170 µM) for the LicB transporter, as demonstrated by SSM electrophysiology [3], allows for precise characterization of substrate specificity and the development of transport inhibitors. Furthermore, its function as an alternative substrate for the osmoprotectant synthesis pathway in B. subtilis makes it a valuable probe for studying bacterial stress responses and arsenic biotransformation [4].

Synthesis of Arsenic-Containing Phospholipids and Prodrugs

The robust chemical stability of arsenocholine bromide under harsh acidic and basic conditions (boiling in 2M HCl or NaOH) [5] renders it the preferred starting material for multi-step syntheses, such as the preparation of phosphorylarsenocholine and, subsequently, arsenic-containing phospholipids. This stability minimizes premature hydrolysis and maximizes yield, offering a clear advantage over less stable choline analogs for generating novel organoarsenical libraries and exploring their potential in targeted drug delivery or as membrane probes.

Toxicological Assessment and Risk Evaluation of Dietary Arsenic

In contrast to the high toxicity of inorganic arsenic species, arsenocholine bromide exhibits a remarkably high oral LD₅₀ (6.5 g/kg in mice) and a lack of embryotoxicity in ex vivo models [6]. This makes it a crucial reference compound for risk assessors and toxicologists seeking to differentiate the hazards of various arsenic species. It serves as a 'low-toxicity' control in assays designed to compare the relative toxic potency of novel organoarsenicals or seafood-derived arsenicals, thereby supporting more nuanced and scientifically sound regulatory decisions.

Technical Documentation Hub

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